molecular formula C8H9F3N2 B3202095 6-Trifluoromethyl-1,2,3,4-tetrahydro-pyrrolo[1,2-A]pyrazine CAS No. 1020717-79-6

6-Trifluoromethyl-1,2,3,4-tetrahydro-pyrrolo[1,2-A]pyrazine

Cat. No. B3202095
CAS RN: 1020717-79-6
M. Wt: 190.17 g/mol
InChI Key: YLABAHXUSCWXFY-UHFFFAOYSA-N
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Description

6-Trifluoromethyl-1,2,3,4-tetrahydro-pyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound. Its structure comprises a pyrrole ring and a pyrazine ring, making it an intriguing scaffold for drug discovery research . This compound has attracted attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .


Synthesis Analysis

  • Other Methods : Various other strategies for constructing pyrrolopyrazine derivatives .


Molecular Structure Analysis

The molecular formula of 6-Trifluoromethyl-1,2,3,4-tetrahydro-pyrrolo[1,2-A]pyrazine is C9H8F3N2. It contains a trifluoromethyl group (CF~3~) and exhibits a fused pyrrole-pyrazine ring system. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software .

properties

IUPAC Name

6-(trifluoromethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-2-1-6-5-12-3-4-13(6)7/h1-2,12H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLABAHXUSCWXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(F)(F)F)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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